2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-7-3-5-6(4-9-7)11-2-1-10-5;/h3-4H,1-2H2,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWESRFGWQHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(C=C2O1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the dioxino ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The target compound is part of a broader class of fused dioxino-pyridine derivatives. Key analogs include:
Table 1: Structural Comparison
| Compound Name | CAS No. | Substituent Position | Ring Fusion | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | 1909347-84-7 | 7-amine | [2,3-c] | C₇H₉ClN₂O₂ | 188.61 |
| 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine | 1261365-47-2 | 7-amine | [2,3-b] | C₇H₈N₂O₂ | 152.15 |
| 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride | 1955530-64-9 | 6-amine | [2,3-b] | C₇H₉ClN₂O₂ | 188.61 |
| 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol hydrochloride | 1565967-71-6 | 3-hydroxymethyl | [2,3-b] | C₈H₁₀ClNO₃ | 203.62 |
Key Observations :
Ring Fusion : The target compound’s [2,3-c] fusion shifts substituent positions compared to [2,3-b]-fused analogs, altering electronic and steric profiles .
Hydrochloride Salts : The target and CAS 1955530-64-9 are hydrochloride salts, enhancing aqueous solubility compared to the free base (CAS 1261365-47-2) .
Physicochemical and Commercial Comparison
Table 2: Commercial and Physical Data
Key Observations :
Supply Chain : Suppliers like CymitQuimica and Aaron Chemicals LLC specialize in niche heterocyclic compounds, reflecting the research-oriented demand for these analogs .
Biological Activity
2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride is a synthetic compound characterized by its unique dioxino and pyridine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C7H8N2O2·HCl
- Molecular Weight : 152.15 g/mol
- CAS Number : 873533-86-9
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets in biological systems. The compound may modulate enzyme activity and receptor interactions, influencing various biochemical pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 6.5 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 4.2 | Induction of apoptosis |
| HUVEC | 5.0 | Promotion of apoptosis |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. A study evaluated its effects on TNF-α induced inflammation in human endothelial cells:
- Findings : The compound significantly reduced TNF-α induced NFκB activation at concentrations as low as 0.01 µM without affecting cell viability .
This suggests that it could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyridine ring have been explored to optimize potency and selectivity:
| Substituent | Biological Activity |
|---|---|
| -Cl | Increased anticancer activity |
| -CH3 | Moderate anti-inflammatory effect |
| -OH | Enhanced solubility and efficacy |
These modifications can lead to improved pharmacokinetic properties and targeted action.
Case Studies
- In Vivo Efficacy : A study conducted on rat models demonstrated that intravitreal administration of the compound resulted in a complete reduction of VEGF-induced permeability across the retinal vasculature . This highlights its potential application in ocular diseases.
- Toxicological Assessment : Preliminary toxicity studies have shown that the compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further clinical development .
Q & A
Q. What are the recommended synthetic routes for 2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines with dioxane-forming reagents (e.g., ethylene glycol derivatives). For example, nucleophilic aromatic substitution or palladium-catalyzed coupling may be employed to introduce the amine group at the 7-position. Post-synthesis, purification via recrystallization or column chromatography (using silica gel and polar solvents like methanol/dichloromethane) is critical. Purity validation requires HPLC (≥95% purity) and mass spectrometry (LC-MS) to confirm molecular weight (C₇H₉ClN₂O₂, MW 188.61 g/mol) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the heterocyclic scaffold and amine proton environment. For instance, the dioxane ring protons appear as a multiplet in δ 3.5–4.5 ppm, while aromatic protons in the pyridine ring resonate near δ 7.0–8.5 ppm .
- IR Spectroscopy : Detects N-H stretching (3200–3400 cm⁻¹) and C-O-C vibrations (1050–1250 cm⁻¹) from the dioxane moiety .
- Elemental Analysis : Validates Cl⁻ content in the hydrochloride salt (theoretical Cl% ~18.8%) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 14 days) can monitor hydrolysis or oxidation of the dioxane ring. Use TLC or HPLC to detect degradation products like pyridine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from batch-to-batch purity variations or differences in assay conditions. To address this:
- Standardize Assays : Use a common cell line (e.g., HEK293 or HeLa) and control for hydrochloride salt dissociation (pH 7.4 buffers).
- Batch Validation : Perform LC-MS and elemental analysis for each batch .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to kinase ATP pockets (e.g., Bcr-Abl homology models). Focus on hydrogen bonding between the amine group and conserved residues (e.g., Asp381 in Bcr-Abl) .
- QSAR Modeling : Correlate substituent effects (e.g., halogenation at the pyridine ring) with inhibitory activity using descriptors like logP and polar surface area .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this scaffold?
- Methodological Answer :
- Analog Synthesis : Modify the pyridine ring (e.g., introduce electron-withdrawing groups at the 5-position) or replace the dioxane ring with dithiolane.
- In Vitro Testing : Prioritize high-throughput screening against target panels (e.g., kinase inhibition assays). Use SPR (surface plasmon resonance) to quantify binding kinetics .
Analytical Challenges & Solutions
Q. How can researchers address the lack of supplier-provided analytical data for this compound?
- Methodological Answer :
- In-House Validation : Combine multiple techniques (e.g., NMR, HRMS, and X-ray crystallography for absolute configuration).
- Cross-Lab Collaboration : Share characterized samples via open-access repositories to reduce redundancy .
Q. What advanced techniques confirm the hydrochloride salt’s dissociation in physiological conditions?
- Methodological Answer :
- Ion Chromatography : Quantify free Cl⁻ ions in PBS buffer (pH 7.4) post-dissolution.
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during salt dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
